The Strategic Chiral Synthon: A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
The Strategic Chiral Synthon: A Technical Guide to tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Introduction: A Scaffold of Therapeutic Potential
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high specificity and efficacy is paramount. Chiral bicyclic scaffolds have emerged as privileged structures capable of orienting pharmacophoric elements in a rigid, three-dimensional space, thereby enhancing interactions with biological targets. Among these, tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out as a versatile and strategically important building block.[1] Its constrained bicyclic system, coupled with the stereochemically defined hydroxyl group and the synthetically tractable Boc-protected amine, makes it an invaluable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, and applications, tailored for researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is fundamental to its effective application.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 1932042-59-5 | [2] |
| Molecular Formula | C₁₁H₁₉NO₃ | [3] |
| Molecular Weight | 213.27 g/mol | [3] |
| Appearance | White to off-white solid | |
| Predicted pKa | 14.70 ± 0.20 | [3] |
Spectroscopic Characterization
The structural integrity and purity of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate are confirmed through various spectroscopic techniques. Representative data is compiled below. While specific peak positions may vary slightly depending on the solvent and instrument, the following provides a characteristic fingerprint of the molecule.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | m | 1H | CH-OH |
| ~3.4-3.6 | m | 2H | CH₂-N |
| ~2.5-2.7 | m | 1H | Bridgehead CH |
| ~2.2-2.4 | m | 1H | Bridgehead CH |
| ~1.7-2.0 | m | 4H | Bicyclic CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ |
| ~70 | CH-OH |
| ~55-60 | Bridgehead CH |
| ~45-50 | CH₂-N |
| ~30-40 | Bicyclic CH₂ |
| 28.5 | C(CH₃)₃ |
Mass Spectrometry (MS):
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LC-MS (M+H)⁺: Expected: 214.14; Observed: Consistent with the expected value.[4]
Stereoselective Synthesis: A Methodical Approach
The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a multi-step process that requires careful control of stereochemistry. The following protocol is based on a method described in the patent literature, which highlights a practical route for its preparation.[4]
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target compound.
Experimental Protocol
Step 1: Synthesis of tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
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Rationale: This initial step involves the reduction of the lactam functionality in the starting material, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for amide reduction. The subsequent in-situ protection with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for introducing the Boc protecting group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.
-
Procedure:
-
To a solution of (1S, 4R)-2-azabicyclo[2.2.1]heptan-5-en-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.3 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.
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To the combined filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) and stir the mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.
-
Step 2: Synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
Rationale: This step introduces the hydroxyl group via a hydroboration-oxidation reaction. The use of borane (BH₃) results in the anti-Markovnikov addition of a hydroxyl group across the double bond. The stereochemistry of the starting material directs the borane to attack from the less hindered exo face of the bicyclic system, leading to the desired (5R)-hydroxyl configuration after oxidation with hydrogen peroxide and sodium hydroxide.
-
Procedure:
-
Dissolve tert-butyl (1S, 4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C and slowly add water, followed by 3M aqueous sodium hydroxide and 30% aqueous hydrogen peroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
-
Application in Drug Discovery: A Case Study of P2Y14R Antagonists
The purinergic receptor P2Y14 (P2Y14R) is a G protein-coupled receptor implicated in various inflammatory and immunological disorders. Consequently, the development of potent and selective P2Y14R antagonists is a significant area of research. The rigid scaffold of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is ideally suited for the synthesis of such antagonists, allowing for the precise positioning of key pharmacophoric groups.
Exemplary Synthetic Application
The hydroxyl group of the title compound serves as a key handle for derivatization. For instance, it can be used in a Mitsunobu reaction or converted to a leaving group for nucleophilic substitution to attach the core of a P2Y14R antagonist. The Boc-protected amine can be deprotected under acidic conditions and subsequently acylated or alkylated to complete the synthesis of the final drug candidate.
Illustrative Drug Candidate Structure
Caption: Conceptual linkage of the azabicyclo[2.2.1]heptane scaffold to a core drug structure.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[5]
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[5] Therefore, it should be handled with the care afforded to a novel chemical substance.
Conclusion
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral building block of significant value in contemporary drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex and potent therapeutic agents. The synthetic route, while requiring careful execution, is accessible and scalable. As the demand for novel, three-dimensional chemical entities continues to grow, the importance of synthons like this will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
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Chemisky. MSDS of 5-Hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester. [Link]
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PubChem. (1S,4S)-tert-butyl 2,5-diazabicyclo(2.2.1)heptane-2-carboxylate. [Link]
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NIH. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. [Link]
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ScienceDirect. An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]
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HDH Epitope. tert-butyl (1R, 4R, 5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, min 97%, 100 mg. [Link]
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ResearchGate. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
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ResearchGate. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. [Link]
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PubChem. tert-butyl (1R,4R)-5-oxo-2-azabicyclo(2.2.1)heptane-2-carboxylate. [Link]
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ResearchGate. Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
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Semantic Scholar. 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. [Link]
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